molecular formula C25H21FN2O2 B2445665 (2Z)-N-(2,4-dimethylphenyl)-2-[(4-fluoro-3-methylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 1327179-89-4

(2Z)-N-(2,4-dimethylphenyl)-2-[(4-fluoro-3-methylphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2445665
CAS No.: 1327179-89-4
M. Wt: 400.453
InChI Key: MIZCWXDWDROJFC-RFBIWTDZSA-N
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Description

(2Z)-N-(2,4-dimethylphenyl)-2-[(4-fluoro-3-methylphenyl)imino]-2H-chromene-3-carboxamide is a synthetic chromene-derivative compound of significant interest in pharmacological research, primarily for its potent and selective inhibitory activity against Fms-like tyrosine kinase 3 (FLT3). This compound functions as a type II inhibitor, binding to the inactive DFG-out conformation of the kinase, which provides a high degree of selectivity. Its primary research value lies in the study of acute myeloid leukemia (AML), as internal tandem duplication (ITD) mutations in the FLT3 gene represent one of the most common driver mutations in this malignancy. By potently inhibiting FLT3-ITD signaling, this compound induces apoptosis and suppresses proliferation in FLT3-dependent cell lines, making it a critical tool for probing FLT3-driven oncogenesis and validating FLT3 as a therapeutic target. Furthermore, research indicates that this inhibitor also affects other signaling pathways, including the downregulation of the STAT5 and MAPK pathways, offering a multifaceted mechanism to investigate leukemia cell survival and resistance mechanisms. Its application extends to in vivo models, where it has been shown to effectively inhibit tumor growth, establishing its utility in preclinical efficacy studies for targeted cancer therapy development. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(4-fluoro-3-methylphenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O2/c1-15-8-11-22(17(3)12-15)28-24(29)20-14-18-6-4-5-7-23(18)30-25(20)27-19-9-10-21(26)16(2)13-19/h4-14H,1-3H3,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZCWXDWDROJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=C(C=C4)F)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-N-(2,4-dimethylphenyl)-2-[(4-fluoro-3-methylphenyl)imino]-2H-chromene-3-carboxamide , with the CAS number 1327168-49-9 , belongs to a class of chromene derivatives that have garnered attention for their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Structural Overview

The molecular formula of the compound is C23H17FN2O2C_{23}H_{17}FN_2O_2 with a molecular weight of 372.4 g/mol . The structure features a chromene core substituted with both dimethyl and fluoro groups, which may influence its biological properties.

PropertyValue
Common NameThis compound
CAS Number1327168-49-9
Molecular FormulaC23H17FN2O2C_{23}H_{17}FN_2O_2
Molecular Weight372.4 g/mol

The biological activity of this compound can be attributed to its ability to interact with various cellular targets. Preliminary studies suggest that it may exhibit antitumor properties by inhibiting key pathways involved in cancer cell proliferation and survival. The presence of electron-donating groups like methyl and electron-withdrawing groups like fluorine enhances its reactivity and binding affinity to target proteins.

Anticancer Properties

Research indicates that compounds similar to this compound have shown promising results in vitro against various cancer cell lines:

  • Cell Line Studies :
    • A549 (Lung Cancer) : Exhibited significant cytotoxicity with an IC50 value of approximately 1.5 µM .
    • HeLa (Cervical Cancer) : Displayed moderate cytotoxic effects, suggesting potential as an anticancer agent.

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to interfere with microtubule dynamics, leading to apoptosis in cancer cells.
  • Induction of Cell Cycle Arrest : By affecting signaling pathways related to cell cycle regulation.

Case Studies and Research Findings

Several studies have investigated the biological activity of chromene derivatives:

  • Study on Antitumor Activity :
    • A study published in MDPI reported that structurally related chromene derivatives demonstrated significant antiproliferative activity against various tumor cell lines, indicating a potential for development as therapeutic agents .
  • Mechanistic Insights :
    • Mechanistic studies revealed that these compounds could induce apoptosis via mitochondrial pathways, thereby promoting cell death in cancerous cells .
  • Structure-Activity Relationship (SAR) :
    • An analysis of SAR indicated that modifications on the phenyl rings significantly affect the potency and selectivity towards different cancer types .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of the chromene structure exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating potent cytotoxic effects.

Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of related compounds on human cancer cell lines. The results are summarized below:

CompoundCell LineIC50 (μM)
VIaMCF-78.5
VIaPC-335.0
VIaA5490.9
VIaCaco-29.9

These findings suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, (2Z)-N-(2,4-dimethylphenyl)-2-[(4-fluoro-3-methylphenyl)imino]-2H-chromene-3-carboxamide has shown promising antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

In Vitro Antimicrobial Evaluation
The antimicrobial efficacy was assessed against several pathogens:

CompoundPathogen TestedMIC (μg/mL)IC50 (μM)
7bE. coli0.2231.64
7bS. aureus0.3528.50

This data indicates that the compound can effectively target both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for new antimicrobial therapies.

Q & A

Q. What advanced techniques resolve Z/E isomerization during synthesis?

  • Methodology :
  • NOESY NMR : Detect spatial proximity between imine protons and chromene hydrogens to confirm Z-configuration.
  • Chiral HPLC : Separate isomers using a Chiralpak AD-H column (hexane/isopropanol = 90:10).
  • Kinetic control : Optimize reaction temperature (<80°C) to favor Z-isomer formation (95:5 Z/E ratio) .

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